N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is a heterocyclic compound that features a unique combination of isothiazole, morpholine, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-methylisothiazol-5-amine: This can be achieved by the lithiation of isothiazole followed by quenching with methyl iodide.
Coupling with pyrimidine derivative: The 3-methylisothiazol-5-amine is then coupled with a pyrimidine derivative under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The isothiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isothiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isothiazole ring can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The isothiazole ring is known to undergo bioactivation, leading to the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
3-Methylisothiazol-5-amine: Shares the isothiazole ring but lacks the pyrimidine and morpholine moieties.
N-(3-methylisothiazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide: Contains a similar isothiazole ring but with different substituents.
Uniqueness
N-(3-methylisothiazol-5-yl)-6-morpholinopyrimidine-4-carboxamide is unique due to its combination of isothiazole, morpholine, and pyrimidine rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-methyl-1,2-thiazol-5-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2S/c1-9-6-12(21-17-9)16-13(19)10-7-11(15-8-14-10)18-2-4-20-5-3-18/h6-8H,2-5H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTITYSZUCRZJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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